

early synthesis of Ortetamine analogs

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Compound Focus: Ortetamine

CAS No.: 5580-32-5

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Primary Synthetic Pathways

The synthesis of **Ortetamine** in laboratory settings has historically relied on a few key methods, with reductive amination being the most prominent.

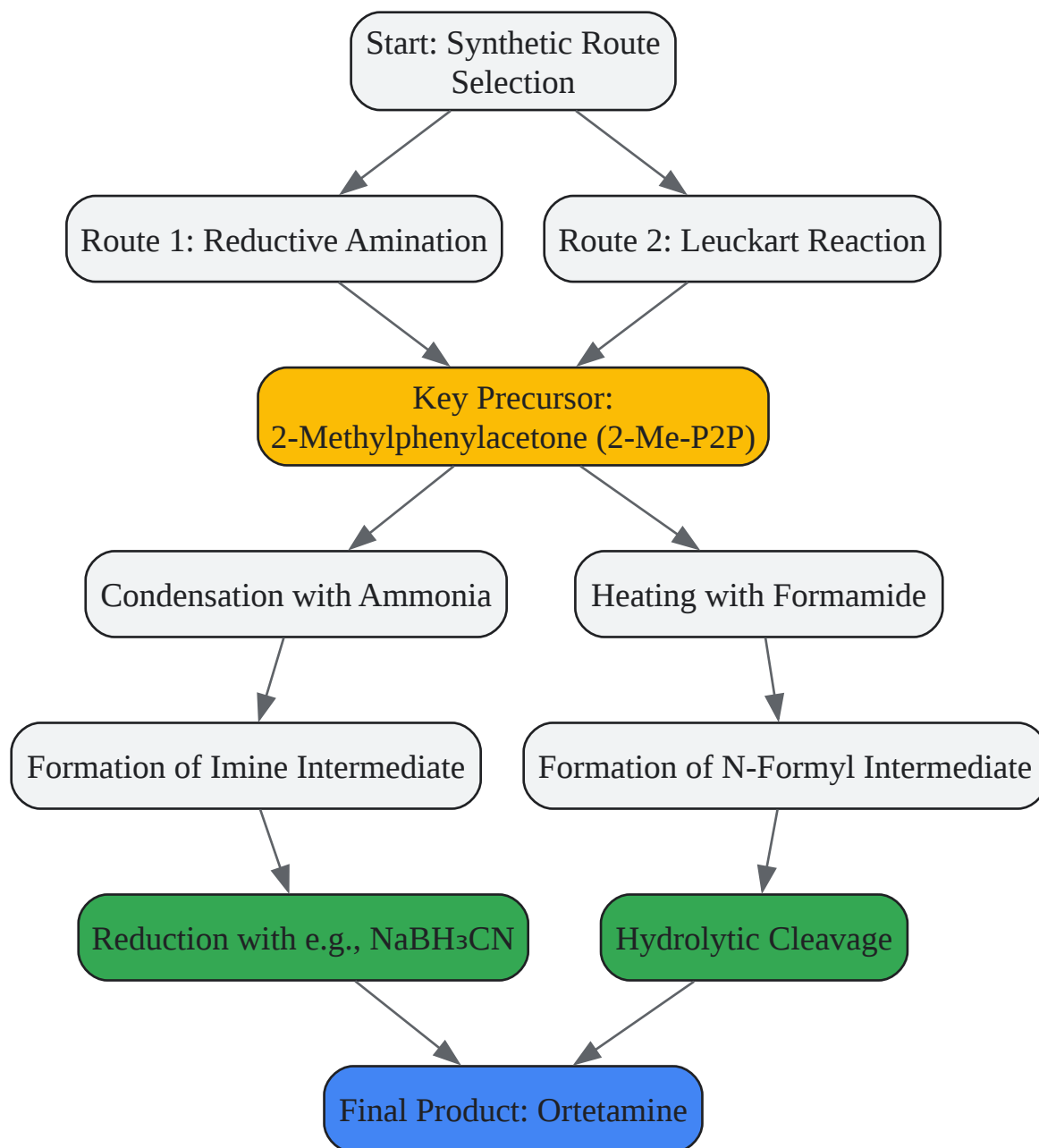
• Primary Method: Reductive Amination

- **Precursor:** The synthesis starts with **2-methylphenylacetone** (2-Me-P2P) [1].
- **Mechanism:** The process involves a two-step reaction in a single pot:
 - **Condensation:** 2-methylphenylacetone reacts with ammonia to form an intermediate imine.
 - **Reduction:** The imine is reduced to the primary amine, yielding **Ortetamine** [1].
- **Reducing Agents:** Common reagents include **sodium cyanoborohydride (NaBH₃CN)** or **sodium triacetoxyborohydride (NaBH(OAc)₃)**, which are selective for reducing the imine bond without affecting other functional groups [1].

• Alternative Classical Methods

- **Leuckart Reaction:** This is a classical, one-pot method where **2-methylphenylacetone** is heated with **formamide** or a *N*-alkylformamide at high temperatures (140–160 °C). This reaction produces an *N*-formyl derivative of **Ortetamine**, which must then be **hydrolyzed** (e.g., with acidic or basic conditions) to yield the free amine [1].
- **Reduction of Nitroalkenes or Oximes:** Earlier synthetic routes sometimes involved the reduction of precursor compounds like nitroalkenes or oximes, though these are generally less direct [1].

The following diagram maps the logical relationship between these main synthesis routes:



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Structure-Activity Relationships of Analogs

Understanding **Ortetamine** also involves seeing it in the context of the broader amphetamine family. Systematic studies on analogs reveal how structural changes impact pharmacological activity.

- **N-Alkyl Chain Length:** Research on a series of *d*-N-alkylated amphetamines shows a clear **structure-activity relationship (SAR)**. Compounds with shorter N-alkyl chains (amphetamine, N-methylamphetamine (methamphetamine), and N-ethylamphetamine) were **equipotent** in disrupting milk intake in rats and were readily self-administered by monkeys. However, for substituents larger than ethyl, the **potency was inversely related to the N-alkyl chain length**. For example, N-propylamphetamine was about one-fourth as potent, and N-butylamphetamine was about one-sixth as potent as amphetamine itself [2].
- **Ring Substitution Patterns: Ortetamine** is one of three isomeric methylamphetamines. In animal drug discrimination tests, **Ortetamine** (2-methylamphetamine) substituted for dextroamphetamine more closely than either the 3- or 4-methylamphetamine isomers. Despite this close mimicry of amphetamine's effects, it was significantly less potent, with only about **one-tenth the potency of dextroamphetamine itself** [3]. This highlights that the position of the methyl group on the phenyl ring critically influences the compound's interaction with biological targets.

The table below summarizes these key SAR findings for **Ortetamine** and its close analogs.

Structural Modification	Biological Activity Finding	Key Reference / Model
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| **N-Alkyl Chain Extension** (beyond Ethyl) | Potency inversely related to chain length [2]. | *In vivo* self-administration & milk intake disruption [2]. | | **Phenyl Ring Methyl Substitution (Ortetamine: 2-methyl)** | Substitutes for dextroamphetamine, but with ~1/10th the potency [3]. | Animal drug discrimination tests [3]. |

Experimental & Methodological Context

While the synthesis details above are foundational, modern research into psychoactive phenethylamines employs more complex and rigorous methodologies.

- **In Vivo Locomotor Activity:** A standard experimental protocol for assessing the stimulant effects of these compounds involves **automated photobeam analysis** (or open-field tests) in mice. Mice are group-housed and maintained under a standard light/dark cycle. After administration of the test compound, ambulatory activity is recorded and quantified to establish dose-effect functions for locomotor stimulation [4].

- **In Vitro Transporter Assays:** To determine the mechanism of action at the molecular level, **uptake inhibition and release assays** are performed at monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These assays typically use **rat brain synaptosomes**. The ability of a compound to block the reuptake of a radio-labeled neurotransmitter (uptake inhibition) or to cause the efflux of the pre-loaded neurotransmitter (release) is measured, defining its pharmacological profile as a reuptake inhibitor or a substrate-type releaser [4].

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References

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To cite this document: Smolecule. [early synthesis of Ortetamine analogs]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1916738#early-synthesis-of-ortetamine-analogs>]

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